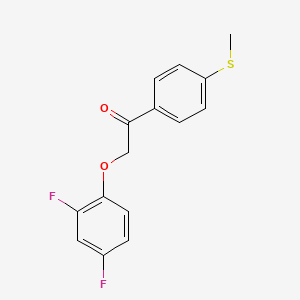
2-(2,4-Difluorophenoxy)-1-(4-methylsulfanyl phenyl)ethanone
Cat. No. B8644616
Key on ui cas rn:
263242-00-8
M. Wt: 294.3 g/mol
InChI Key: ZHYFMSAURZABER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07354936B2
Procedure details


To a solution of 2,4-difluorophenol (3.71 g; 29 mmol) and 2-bromo-1-(4-methylsulfanylphenyl)ethanone (7.00 g; 29 mmol) in methylene chloride (50 ml) was added a solution of potassium carbonate (5.91 g; 43 mmol) and tetrabutylammonium hydrogensulfate (0.48 g; 1.4 mmol) in water (20 ml). The mixture was stirred at room temperature for 16 hours. Water (100 ml) was added, the organic phase was decanted, and the basic phase was extracted with methylene chloride (2×100 ml). The organic solution was dried (Na2SO4) and the solvent removed under reduced pressure. The resulting solid was washed with ethyl ether. 2-(2,4-Difluorophenoxy)-1-(4-methylsulfanyl phenyl)ethanone was obtained (6.60 g, 76%) as an off-white solid. b) A solution of 80% magnesium monoperoxyphthalate hexahydrate (15.26 g; 25 mmol) in water (20 ml) was added to a solution of the above compound (6.60 g; 22 mmol) in methylene chloride (100 ml). The mixture was stirred at room temperature for 16 hours. The reaction was poured into saturated solution of sodium bicarbonate (200 ml) and extracted with methylene chloride (3×100 ml). The organic phase was dried (Na2SO4) and the solvent removed under reduced pressure. 2-(2,4-Difluorophenoxy)-1-(4-methanesulfonylphenyl)ethanone was obtained (4.97 g, 89%) as an off-white solid.







Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].Br[CH2:11][C:12]([C:14]1[CH:19]=[CH:18][C:17]([S:20][CH3:21])=[CH:16][CH:15]=1)=[O:13].C(=O)([O-])[O-].[K+].[K+]>C(Cl)Cl.S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.O>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[O:9][CH2:11][C:12]([C:14]1[CH:19]=[CH:18][C:17]([S:20][CH3:21])=[CH:16][CH:15]=1)=[O:13] |f:2.3.4,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.71 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC(=C1)F)O
|
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)C1=CC=C(C=C1)SC
|
|
Name
|
|
|
Quantity
|
5.91 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0.48 g
|
|
Type
|
catalyst
|
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at room temperature for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was decanted
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the basic phase was extracted with methylene chloride (2×100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic solution was dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
The resulting solid was washed with ethyl ether
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(OCC(=O)C2=CC=C(C=C2)SC)C=CC(=C1)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
